![molecular formula C31H31F3N2O7 B565067 Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt CAS No. 1356578-34-1](/img/structure/B565067.png)
Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt is a protected metabolite of Benazepril . It is the active metabolite of benazepril and works by inhibiting the angiotensin-converting enzyme (ACE) .
Molecular Structure Analysis
The molecular weight of Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt is 600.58 and its molecular formula is C31H31F3N2O7 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Benazeprilat benzyl ester analogue, in the form of its trifluoroacetic acid salt, plays a crucial role in the synthesis of benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. A novel synthesis method involving the use of convertible isocyanides has been described, which facilitates a more efficient production process (Borase et al., 2021).
- Research has also explored asymmetric synthesis methods for benazepril, highlighting the chemical versatility of this compound. A key step in these methods includes the aza-Michael reaction, demonstrating the compound's role in facilitating complex chemical transformations (Yu et al., 2006).
Biochemical Interactions and Mechanisms
- Studies have shown that certain analogues of benazeprilat, when synthesized as trifluoroacetates, can interact with enzymes such as trypsin. This interaction suggests potential biochemical applications beyond its primary use as an ACE inhibitor (Gray & Parker, 1975).
Analytical Applications
- Analytical methods have been developed for the simultaneous determination of benazepril and benazeprilat in plasma. High-performance liquid chromatography/electrospray-mass spectrometry is one such method, underlining the compound's importance in pharmacokinetic studies (Xiao et al., 2005).
Research on Synthesis Efficiency
- Ongoing research has been conducted to improve the efficiency and selectivity in the synthesis of benazepril hydrochloride. This includes evaluating different synthesis methods of key intermediates and their impacts on the overall production process of benazepril hydrochloride (Peng-wei, 2010).
Interaction with Biomolecules
- Electric dichroism studies have explored the interaction of trifluoroacetic acid with biomolecules such as poly(gamma-benzyl L-glutamate). These studies provide insights into the interactions between the benzyl ester side chains and trifluoroacetic acid, potentially relevant for understanding the behavior of benazeprilat benzyl ester analogues in biological systems (Milstien & Charney, 1970).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNIJYICLTHNX-DKIIUIKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675667 |
Source
|
Record name | [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid | |
CAS RN |
1356578-34-1 |
Source
|
Record name | [(3S)-3-{[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.